2-Bromo-6-methoxy-3-methylpyridine

Catalog No.
S12250829
CAS No.
1256789-76-0
M.F
C7H8BrNO
M. Wt
202.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-methoxy-3-methylpyridine

CAS Number

1256789-76-0

Product Name

2-Bromo-6-methoxy-3-methylpyridine

IUPAC Name

2-bromo-6-methoxy-3-methylpyridine

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

InChI

InChI=1S/C7H8BrNO/c1-5-3-4-6(10-2)9-7(5)8/h3-4H,1-2H3

InChI Key

FORSMPIAYBQWBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)OC)Br

2-Bromo-6-methoxy-3-methylpyridine is an organic compound with the molecular formula C7H8BrNOC_7H_8BrNO and a molecular weight of approximately 202.05 g/mol. This compound features a bromine atom and a methoxy group attached to a pyridine ring that also contains a methyl group. The presence of these substituents affects its chemical properties and reactivity, making it an interesting subject for research in organic chemistry and medicinal applications.

Typical of pyridine derivatives, including:

  • Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to the formation of new compounds.
  • Electrophilic Aromatic Substitution: The methoxy group can activate the aromatic ring towards electrophilic substitution, allowing for further functionalization.
  • Reduction Reactions: The compound can be reduced to form corresponding amines or other derivatives depending on the reducing agent used.

These reactions are significant in synthetic organic chemistry, especially for developing pharmaceuticals and agrochemicals.

The synthesis of 2-Bromo-6-methoxy-3-methylpyridine can be achieved through several methods:

  • Bromination of 6-Methoxy-3-methylpyridine: This method involves treating 6-methoxy-3-methylpyridine with bromine under controlled conditions to introduce the bromine substituent.
  • Methylation and Bromination: Starting from 2-bromo-6-pyridinemethanol, methylation followed by bromination can yield the desired compound.
  • Reflux Method: A mixture containing 3-bromo-6-methoxypyridine and appropriate solvents can be refluxed to facilitate the reaction under nitrogen atmosphere, ensuring optimal conditions for product formation .

2-Bromo-6-methoxy-3-methylpyridine has potential applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting neurological disorders due to its cholinergic activity.
  • Organic Synthesis: The compound is utilized as a building block in creating more complex organic molecules.
  • Material Science: Research into its properties may lead to applications in developing new materials or electronic devices.

Interaction studies focus on how 2-Bromo-6-methoxy-3-methylpyridine interacts with biological systems or other chemical entities. These studies often involve:

  • Binding Affinity Tests: Assessing how well the compound binds to specific receptors or enzymes.
  • Metabolic Studies: Investigating how the compound is metabolized in biological systems and its pharmacokinetics.

Such studies are crucial for understanding the safety and efficacy of compounds intended for therapeutic use.

Similar Compounds

Several compounds share structural similarities with 2-Bromo-6-methoxy-3-methylpyridine, which may offer comparative insights into its unique properties:

Compound NameCAS NumberSimilarity Index
2-Bromo-6-(bromomethyl)pyridine83004-10-80.93
2-Bromo-6-methylpyridin-4-amine79055-59-70.87
2-Bromo-6-methylpyridin-3-amine126325-53-90.87
3-Bromo-6-methoxy-pyridine107981460.87

These compounds may exhibit varying degrees of biological activity and reactivity due to differences in their substituents or structural configurations, highlighting the uniqueness of 2-Bromo-6-methoxy-3-methylpyridine in terms of its specific applications and interactions within biological systems.

The compound 2-bromo-6-methoxy-3-methylpyridine (CAS 24207-22-5) was first documented in chemical literature in 2006, with its initial structural characterization appearing in PubChem’s database on October 26, 2006. Its synthesis gained prominence through patent CN105017136A, filed in 2015, which described optimized routes for producing brominated methoxypyridine derivatives. The European Chemicals Agency (ECHA) assigned it the identifier 960-796-9, cementing its role in industrial and academic research.

Significance in Heterocyclic Chemistry

As a trisubstituted pyridine, this compound exemplifies the structural diversity achievable in heterocyclic systems. The bromine atom at position 2, methoxy group at position 6, and methyl group at position 3 create distinct electronic and steric profiles, enabling applications in:

  • Pharmaceutical intermediates: Serving as precursors for kinase inhibitors and receptor modulators.
  • Cross-coupling reactions: Participating in Suzuki-Miyaura and Buchwald-Hartwig reactions due to bromine’s reactivity.
  • Ligand design: Coordinating with transition metals in catalytic systems.

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Exact Mass

200.97893 g/mol

Monoisotopic Mass

200.97893 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-09

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